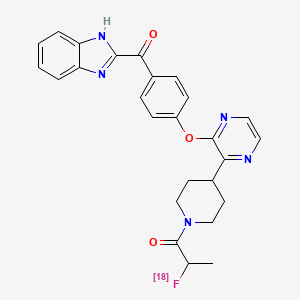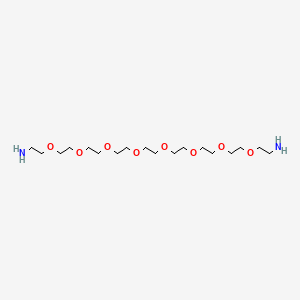
Amino-PEG8-Amin
Übersicht
Beschreibung
Amino-PEG8-Amine is a versatile compound widely used in biochemical and pharmaceutical research. It is a polyethylene glycol (PEG) derivative with two terminal amine groups, making it highly reactive and suitable for various conjugation and modification applications. The compound’s hydrophilic PEG spacer enhances its solubility in aqueous media, making it an ideal candidate for use in biological systems .
Wissenschaftliche Forschungsanwendungen
Amino-PEG8-Amine has a wide range of applications in scientific research:
Safety and Hazards
When handling Amino-PEG8-Amine, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Zukünftige Richtungen
Amino-PEG8-Amine, as a class of PEG linkers containing an amino group, can react with acids, succinimidyl-active esters (NHS ester) or pentafluorophenyl (PFP) esters for labeling, chemical modification, surface or particle modifications . This suggests a wide range of potential applications in research and industry.
Wirkmechanismus
Target of Action
Amino-PEG8-Amine is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to degrade a specific protein target . The primary targets of Amino-PEG8-Amine, therefore, are the proteins that are intended to be degraded by the PROTAC .
Mode of Action
Amino-PEG8-Amine interacts with its targets through the formation of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The Amino-PEG8-Amine serves as the linker in this structure . The PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The biochemical pathways affected by Amino-PEG8-Amine are those involved in protein degradation, specifically the ubiquitin-proteasome system . By facilitating the degradation of specific proteins, Amino-PEG8-Amine can influence various cellular processes that these proteins are involved in.
Pharmacokinetics
As a peg-based compound, it is expected to have good solubility and stability . These properties can enhance the bioavailability of the PROTACs, allowing them to effectively reach and interact with their target proteins.
Result of Action
The primary result of Amino-PEG8-Amine’s action is the degradation of specific target proteins . This can lead to various molecular and cellular effects, depending on the functions of the degraded proteins. For instance, if the target protein is a key player in a disease pathway, its degradation could potentially halt or reverse the progression of the disease.
Biochemische Analyse
Biochemical Properties
Amino-PEG8-Amine interacts with various biomolecules in the process of forming PROTAC molecules . The hydrophilic PEG spacer in Amino-PEG8-Amine increases solubility in aqueous media . The amino groups in Amino-PEG8-Amine are reactive with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde), making it a versatile linker in the formation of PROTAC molecules .
Cellular Effects
The cellular effects of Amino-PEG8-Amine are primarily related to its role in the formation of PROTAC molecules . PROTACs are bifunctional molecules designed to induce the degradation of specific proteins within cells. They work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . Therefore, the influence of Amino-PEG8-Amine on cell function is largely dependent on the specific PROTAC molecules it helps form.
Molecular Mechanism
The molecular mechanism of Amino-PEG8-Amine is tied to its role as a linker in PROTAC molecules . By connecting an E3 ligase ligand to a ligand for the target protein, Amino-PEG8-Amine enables the formation of a ternary complex between the E3 ligase, the PROTAC, and the target protein . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Amino-PEG8-Amine is typically synthesized through a series of chemical reactions involving the functionalization of PEG chains. One common method involves the reaction of PEG with amine-containing reagents under controlled conditions. The process often includes steps such as activation of the PEG chain with a suitable leaving group, followed by nucleophilic substitution with an amine .
Industrial Production Methods
In industrial settings, the production of Amino-PEG8-Amine involves large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the final product. Industrial methods may also involve the use of catalysts and optimized reaction conditions to enhance yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Amino-PEG8-Amine undergoes various chemical reactions, including:
Alkylation and Acylation: The amine groups can react with alkyl halides and acyl chlorides to form alkylated and acylated derivatives.
Reduction: Amino-PEG8-Amine can be synthesized from azide-terminated PEGs through reduction reactions.
Substitution: The compound can participate in nucleophilic substitution reactions with activated esters and carbonyl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, acyl chlorides, azides, and activated esters. Reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and dichloromethane (DCM), along with catalysts like palladium or nickel .
Major Products
The major products formed from these reactions include various PEGylated derivatives, which are used in drug delivery, protein modification, and other biomedical applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amino-PEG4-Amine: A shorter PEG derivative with similar reactivity but different solubility and pharmacokinetic properties.
Amino-PEG12-Amine: A longer PEG derivative that offers enhanced solubility and stability but may have different biological interactions.
Uniqueness
Amino-PEG8-Amine stands out due to its balanced length, providing an optimal combination of solubility, reactivity, and stability. Its unique properties make it suitable for a wide range of applications, from drug delivery to surface modification .
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H40N2O8/c19-1-3-21-5-7-23-9-11-25-13-15-27-17-18-28-16-14-26-12-10-24-8-6-22-4-2-20/h1-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNWDQWXZAXENQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H40N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2S,5S,6S)-4-[(1R)-2-tert-butylsulfonyl-1-cyclopropylethyl]-6-(3-chlorophenyl)-5-(4-chlorophenyl)-3-oxomorpholin-2-yl]acetic acid](/img/structure/B605388.png)
![1-[3-(2-Ethylpyrazol-3-yl)oxy-5-[(3-hydroxy-3-methylcyclobutyl)methyl]pyridin-2-yl]-3-methylurea](/img/structure/B605389.png)
![(S)-4-Amino-6-((1-(6-fluoro-1-(5-fluoropyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile](/img/structure/B605390.png)
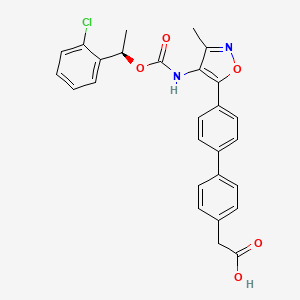
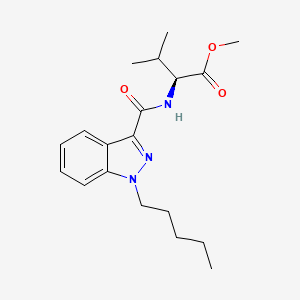
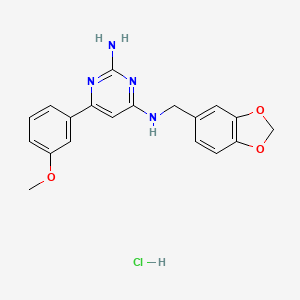


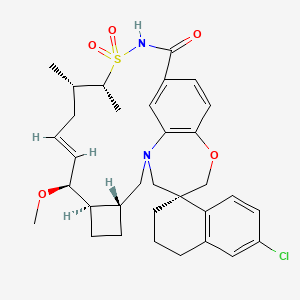

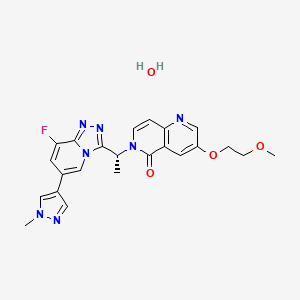
![1-[[3-fluoro-4-[6-(1-phenylcyclopropyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]methyl]azetidine-3-carboxylic acid](/img/structure/B605406.png)
![4-(2-[(5-Fluoro-6-Methoxypyridin-3-Yl)amino]-5-{(1r)-1-[4-(Methylsulfonyl)piperazin-1-Yl]ethyl}pyridin-3-Yl)-6-Methyl-1,3,5-Triazin-2-Amine](/img/structure/B605409.png)
